(Z)-4-(4-ethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-(4-ethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide is a useful research compound. Its molecular formula is C19H20BrN3O2S and its molecular weight is 434.35. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-(4-ethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-(4-ethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Methods Used in Determining Antioxidant Activity
This study presents a critical review of various tests used to determine antioxidant activity, including their detection mechanisms, applicability, advantages, and disadvantages. The paper discusses assays based on hydrogen atom transfer (e.g., ORAC, HORAC, TRAP, TOSC) and electron transfer (e.g., CUPRAC, FRAP), as well as mixed tests. These methods, based on spectrophotometry, have been successfully applied in analyzing antioxidants or determining the antioxidant capacity of complex samples. Electrochemical methods, along with chemical assays, may clarify the operating mechanisms and kinetics of antioxidant processes (Munteanu & Apetrei, 2021).
Redox Mediators in Organic Pollutant Treatment
Applications of Redox Mediators in the Treatment of Organic Pollutants
This review explores the use of redox mediators in conjunction with oxidoreductive enzymes for the degradation of organic pollutants in wastewater. It highlights the efficacy of redox mediators in enhancing the substrate range and degradation efficiency of enzymes such as laccases and peroxidases against recalcitrant compounds. The paper also discusses the potential future role of enzyme–redox mediator systems in the remediation of aromatic compounds present in industrial effluents (Husain & Husain, 2007).
Synthetic Procedures of Benzazoles
Synthetic Procedures to Access 2-Guanidinobenzazoles of Biological Interest
This review focuses on the chemical aspects of 2-guanidinobenzazoles (2GBZs), highlighting their potential as therapeutic agents. It summarizes the synthetic approaches to 2GBZs, including modifications and functionalization with various moieties, and discusses their pharmacological activities such as cytotoxicity, inhibition of cell proliferation via angiogenesis, and apoptosis. The paper aims to facilitate synthetic chemists in developing new pharmacophores (Rosales-Hernández et al., 2022).
Amyloid Imaging in Alzheimer's Disease
Amyloid Imaging in Alzheimer's Disease
This paper reviews the development of amyloid imaging ligands for measuring amyloid in vivo in Alzheimer's disease patients' brains. It discusses the potential of PET amyloid imaging techniques in understanding the pathophysiological mechanisms, early detection of Alzheimer's disease, and their use in evaluating new antiamyloid therapies. The study highlights the significant progress and implications of amyloid imaging in clinical practice (Nordberg, 2007).
Future Directions
properties
IUPAC Name |
4-(4-ethoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S.BrH/c1-3-24-17-10-6-15(7-11-17)18-13-25-19(21-18)22-20-12-14-4-8-16(23-2)9-5-14;/h4-13H,3H2,1-2H3,(H,21,22);1H/b20-12+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBNHHNYWRVAPA-BGDWDFROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)OC.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=C(C=C3)OC.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(4-ethoxyphenyl)-2-((E)-(4-methoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.